Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate
CAS No.: 924976-32-9
Cat. No.: VC6481376
Molecular Formula: C19H16O5
Molecular Weight: 324.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924976-32-9 |
|---|---|
| Molecular Formula | C19H16O5 |
| Molecular Weight | 324.332 |
| IUPAC Name | ethyl 4-benzoyloxy-3-methyl-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C19H16O5/c1-3-22-19(21)17-12(2)16-14(23-17)10-7-11-15(16)24-18(20)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3 |
| Standard InChI Key | UHXZFAAMWUQDAX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C3=CC=CC=C3)C |
Introduction
Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate |
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.32 g/mol |
| SMILES Notation | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C |
| InChIKey | Computed based on structure (not available in search results). |
Synthetic Route
The synthesis of this compound typically involves:
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Formation of the Benzofuran Core: Condensation reactions between o-hydroxyacetophenone derivatives and appropriate alkylating agents (e.g., chloroacetone).
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Esterification at Position 4: The phenolic hydroxyl group at position 4 is esterified with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine).
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Introduction of the Ethoxycarbonyl Group: The carboxylic acid functionality at position 2 is esterified using ethanol and acid catalysts.
Challenges in Synthesis
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Controlling regioselectivity during functionalization.
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Avoiding side reactions such as over-acetylation or polymerization.
Spectroscopic Data
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NMR (Proton and Carbon): Expected signals include:
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Aromatic protons from benzofuran and phenyl groups.
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Methyl protons adjacent to oxygen.
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Ethoxy group signals.
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IR Spectroscopy:
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Strong absorption near ~1720 cm⁻¹ for ester carbonyl groups.
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Aromatic C-H stretching around ~3100 cm⁻¹.
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Mass Spectrometry:
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Molecular ion peak corresponding to .
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Applications
This compound is primarily studied for its potential as a precursor in pharmaceutical and agrochemical research due to its benzofuran scaffold, which is known for diverse bioactivities.
Biological Activity
Benzofuran derivatives have demonstrated:
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Antimicrobial properties against Gram-positive bacteria and fungi .
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Antioxidant activity due to their polycyclic aromatic structure.
While specific data on this compound are unavailable, related compounds suggest possible pharmacological relevance.
Comparative Analysis with Related Compounds
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